molecular formula C12H12N2O2 B1351191 6-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 219865-99-3

6-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No.: B1351191
CAS No.: 219865-99-3
M. Wt: 216.24 g/mol
InChI Key: HJLNKGPHCMMHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O2. It is a pyridine derivative that features a methoxyphenoxy group attached to the pyridine ring.

Preparation Methods

The synthesis of 6-(4-Methoxyphenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

6-(4-Methoxyphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-(4-Methoxyphenoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

6-(4-Methoxyphenoxy)pyridin-3-amine can be compared with other pyridine derivatives, such as:

Properties

IUPAC Name

6-(4-methoxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNKGPHCMMHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384146
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219865-99-3
Record name 6-(4-methoxyphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxyphenoxy)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.